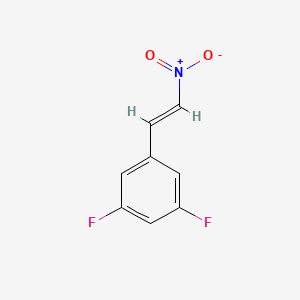
(R)-3-(4-Benzylphenoxy)pyrrolidine HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“®-3-(4-Benzylphenoxy)pyrrolidine HCl” is a pyrrolidine derivative. Pyrrolidines are a class of organic compounds that contain a pyrrolidine ring, a five-membered ring with one nitrogen atom and four carbon atoms . The “4-Benzylphenoxy” group suggests that this compound has a benzyl group (a benzene ring attached to a CH2 group) attached to the pyrrolidine ring via an ether linkage .
Molecular Structure Analysis
The molecular structure of this compound would consist of a pyrrolidine ring with a “4-Benzylphenoxy” group attached. The stereochemistry at the 3-position of the pyrrolidine ring is indicated by the “®” in the name, which means that the substituents on the chiral center are arranged in a certain way .Chemical Reactions Analysis
Pyrrolidines are known to undergo a variety of chemical reactions, including N-alkylation, ring-opening reactions, and reactions at the 2-position of the ring . The “4-Benzylphenoxy” group could also potentially undergo reactions typical of ethers and benzyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Ethers generally have relatively low boiling points for their molecular weight, are relatively stable, and are often used as solvents . Pyrrolidines are generally stable, but can be sensitive to strong oxidizing agents .Direcciones Futuras
The study of pyrrolidine derivatives is a very active area of research, particularly in the field of medicinal chemistry, where these compounds are often used as building blocks in the synthesis of pharmaceuticals . Future research could potentially explore the biological activity of this specific compound, or use it as a building block in the synthesis of more complex molecules.
Propiedades
Número CAS |
942194-85-6 |
|---|---|
Fórmula molecular |
C17H20ClNO |
Peso molecular |
289.8 g/mol |
Nombre IUPAC |
(3R)-3-(4-benzylphenoxy)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C17H19NO.ClH/c1-2-4-14(5-3-1)12-15-6-8-16(9-7-15)19-17-10-11-18-13-17;/h1-9,17-18H,10-13H2;1H/t17-;/m1./s1 |
Clave InChI |
CDIAAVDMJKAOHM-UNTBIKODSA-N |
SMILES isomérico |
C1CNC[C@@H]1OC2=CC=C(C=C2)CC3=CC=CC=C3.Cl |
SMILES canónico |
C1CNCC1OC2=CC=C(C=C2)CC3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




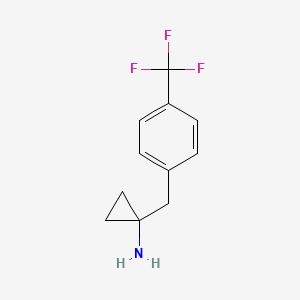

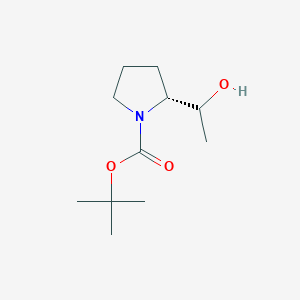
![1,1-Dimethylethyl [(2R)-2-hydroxy-2-phenylethyl]carbamate](/img/structure/B8271386.png)
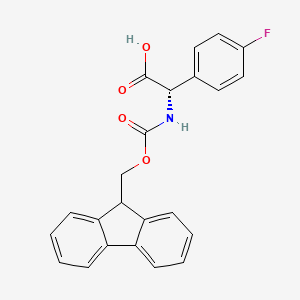
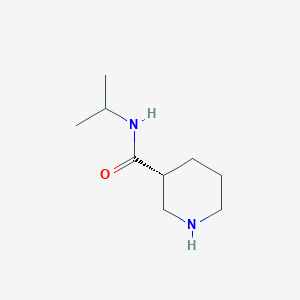
![[1-(3-Methylphenyl)cyclopropyl]methanol](/img/structure/B8271415.png)

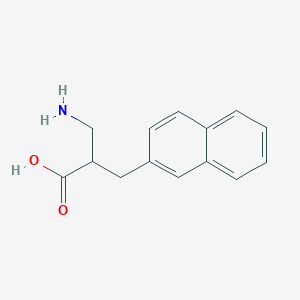
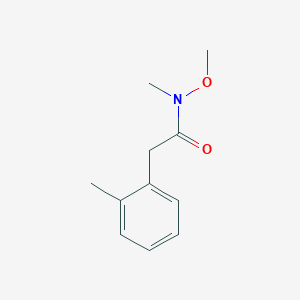
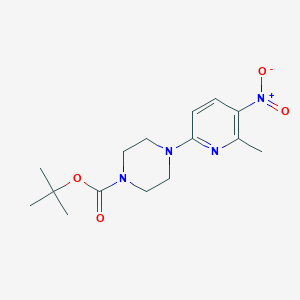
![5-Chlorospiro[indoline-3,4'-piperidine]](/img/structure/B8271451.png)
